molecular formula C19H14FNO2S B12717475 4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid CAS No. 116758-76-0

4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid

Cat. No.: B12717475
CAS No.: 116758-76-0
M. Wt: 339.4 g/mol
InChI Key: NFWPUBJVAYJUAH-IZZDOVSWSA-N
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Description

4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenylethenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Addition of the Phenylethenyl Group: This can be accomplished through Heck coupling reactions, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
  • 4-(4-Bromophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
  • 4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid

Uniqueness

4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity and stability. The fluorine atom can also enhance the compound’s biological activity and its ability to interact with specific molecular targets.

Properties

CAS No.

116758-76-0

Molecular Formula

C19H14FNO2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-2-[(E)-2-phenylethenyl]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H14FNO2S/c20-15-9-7-14(8-10-15)19-16(12-18(22)23)24-17(21-19)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,23)/b11-6+

InChI Key

NFWPUBJVAYJUAH-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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